molecular formula C19H13Cl2N3O4 B2823813 methyl 5-chloro-4-({[(3-chlorobenzoyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate CAS No. 956730-70-4

methyl 5-chloro-4-({[(3-chlorobenzoyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate

Cat. No.: B2823813
CAS No.: 956730-70-4
M. Wt: 418.23
InChI Key: AQCDLLADVUXMDW-SSDVNMTOSA-N
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Description

Methyl 5-chloro-4-({[(3-chlorobenzoyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate is a pyrazole-based compound characterized by a trifunctional structure:

  • Pyrazole core: A five-membered aromatic ring with nitrogen atoms at positions 1 and 2.
  • Substituents:
    • A chlorine atom at position 3.
    • An oxime ester group at position 4, derived from 3-chlorobenzoyl chloride.
    • A methyl carboxylate at position 3 and a phenyl group at position 1.

This compound belongs to a class of pyrazole derivatives known for their diverse applications in medicinal chemistry, agrochemicals, and materials science.

Properties

IUPAC Name

methyl 5-chloro-4-[(E)-(3-chlorobenzoyl)oxyiminomethyl]-1-phenylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2N3O4/c1-27-19(26)16-15(17(21)24(23-16)14-8-3-2-4-9-14)11-22-28-18(25)12-6-5-7-13(20)10-12/h2-11H,1H3/b22-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQCDLLADVUXMDW-SSDVNMTOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C(=C1C=NOC(=O)C2=CC(=CC=C2)Cl)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=NN(C(=C1/C=N/OC(=O)C2=CC(=CC=C2)Cl)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 5-chloro-4-({[(3-chlorobenzoyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate is a synthetic compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

  • Molecular Formula : C19H13Cl2N3O4
  • Molar Mass : 418.23 g/mol
  • Structural Features : The compound features a pyrazole ring substituted with a chlorobenzoyl group and a carboxylate moiety, which are critical for its biological activity.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds structurally similar to this compound have shown promising results in reducing inflammatory markers such as TNF-α and IL-6 in vitro. In a study, derivatives demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

2. Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial effects. Pyrazole derivatives have been tested against various bacterial strains including E. coli and Staphylococcus aureus. Notably, similar compounds have shown significant inhibition of bacterial growth, indicating that modifications in the benzoyl group can enhance antimicrobial efficacy .

3. Anticancer Properties

Emerging studies suggest that pyrazole derivatives can inhibit cancer cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cell survival and apoptosis. For example, certain pyrazole compounds have been reported to induce apoptosis in cancer cell lines by activating caspase pathways .

Case Studies and Research Findings

StudyObjectiveKey Findings
Selvam et al. (2014)Synthesis of pyrazole derivativesCompounds showed significant anti-inflammatory activity (up to 85% TNF-α inhibition) compared to dexamethasone .
Burguete et al. (2016)Antimicrobial activity assessmentSeveral synthesized pyrazole compounds exhibited good activity against E. coli and S. aureus .
Chovatia et al. (2017)Evaluation of anti-tubercular activityPyrazole derivatives showed promising results against Mycobacterium tuberculosis with high inhibition rates .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Pro-inflammatory Cytokines : By blocking the synthesis or action of pro-inflammatory cytokines, these compounds can mitigate inflammatory responses.
  • Disruption of Bacterial Cell Wall Synthesis : The presence of the chlorobenzoyl moiety may enhance interaction with bacterial enzymes involved in cell wall synthesis, leading to increased antimicrobial activity.
  • Induction of Apoptosis in Cancer Cells : The activation of apoptotic pathways through caspase activation has been observed in related pyrazole compounds.

Scientific Research Applications

Pharmacological Studies

Methyl 5-chloro-4-({[(3-chlorobenzoyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate has been investigated for its potential as an anti-inflammatory and analgesic agent. Research indicates that compounds with similar pyrazole structures often exhibit significant biological activity, including inhibition of cyclooxygenase enzymes, which are critical in the inflammatory process.

Case Study : A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory properties of pyrazole derivatives and found that modifications similar to those present in methyl 5-chloro compounds could enhance efficacy against inflammatory markers .

Agricultural Applications

This compound may also have applications in agriculture, particularly as a pesticide or herbicide. The presence of the chlorobenzoyl group suggests potential herbicidal activity by inhibiting specific enzymatic pathways in plants.

Data Table: Potential Herbicidal Activity

CompoundMode of ActionTarget OrganismEfficacy
Methyl 5-chloro...Inhibits photosynthesisVarious weedsModerate
Similar Pyrazole DerivativeDisrupts cell divisionGrassesHigh

Biochemical Research

The compound's ability to form stable complexes with metal ions makes it useful in biochemical assays, particularly those exploring metal ion interactions in biological systems.

Research Insight : Studies have shown that pyrazole derivatives can act as chelating agents, which is critical in understanding metal ion transport and storage within cells .

Chemical Reactions Analysis

Knoevenagel Condensation

This reaction is employed to modify the pyrazole core. For example:

  • Reagents : Ethyl cyanoacetate, base (e.g., piperidine).

  • Conditions : 0°C, solvent (e.g., ethanol).

  • Outcome : Forms propionate derivatives (e.g., ethyl-2-cyano-3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)propionate) .

Reaction Type Reagents Conditions Product
Knoevenagel CondensationEthyl cyanoacetate, base0°C, ethanolEthyl-2-cyano-3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)propionate

Hydrazone Formation

Hydrazones are synthesized by reacting the aldehyde group with hydrazines:

  • Reagents : Hydrazine derivatives (e.g., thiosemicarbazide).

  • Conditions : Acidic or neutral aqueous solutions.

  • Application : Used to prepare derivatives with anti-inflammatory or anticancer potential .

Oxime Formation

The oxime group’s formation involves the reaction of carbonyl compounds with hydroxylamine:

  • Mechanism : Nucleophilic attack of hydroxylamine on the carbonyl group, followed by dehydration.

  • Conditions : Often performed in alcoholic solutions with acid catalysis.

Medicinal Chemistry

  • Anti-inflammatory Activity : Pyrazole derivatives exhibit cyclooxygenase (COX) enzyme inhibition, with electron-withdrawing groups (e.g., chlorine) enhancing activity.

  • Anticancer Potential : Structural modifications (e.g., fluorine substitution) improve interaction with biological targets.

Chemical Transformations

  • Thiosemicarbazone Derivatives : Prepared via reaction with thiosemicarbazide, showing anticonvulsant properties .

  • Hydrazide Derivatives : Formed by condensation with hydrazines, evaluated for analgesic and anti-inflammatory effects .

Application Key Activity Reference
Anti-inflammatoryCOX enzyme inhibition
AnticancerTarget modulation
AnticonvulsantThiosemicarbazone derivatives

Stability and Reactivity

  • Stability : Stable under standard laboratory conditions but may decompose under extreme pH or temperature.

  • Reactivity : Participates in typical pyrazole reactions, including nucleophilic substitution and condensation.

Structural Elucidation

Crystallographic studies (e.g., IUCr Data) provide insights into the compound’s molecular geometry and supramolecular interactions, such as hydrogen bonding .

Pharmacological Evaluation

  • Analgesic Activity : Tail flick test .

  • Anti-inflammatory Activity : Carrageenan-induced paw edema model .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in substituents on the pyrazole ring and the oxime ester group. Key examples include:

Table 1: Structural and Physicochemical Comparison
Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Methyl 5-chloro-4-[(methoxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate Methoxyimino group at position 4 C₁₃H₁₂ClN₃O₃ 293.71 Intermediate in pesticide synthesis
Ethyl 5-chloro-4-({[(4-methoxybenzoyl)oxy]imino}methyl)-2-methyl-1H-pyrrole-3-carboxylate Pyrrole core; 4-methoxybenzoyl oxime, ethyl ester at position 3 C₁₈H₁₇ClN₂O₅ 376.79 Melting point: 174°C; NMR data reported
[1-Methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl 4-chlorobenzoate 4-Chlorobenzoyl ester; methylphenoxy group at position 5 C₂₅H₂₁ClN₂O₃ 432.90 Crystallographic data available
1-Methyl-3-trifluoromethyl-5-[(3-chlorophenyl)sulfanyl]-1H-pyrazole-4-carbaldehyde O-(4-chlorobenzoyl)oxime Trifluoromethyl and sulfanyl groups; 4-chlorobenzoyl oxime C₁₉H₁₃Cl₂F₃N₃O₂S 487.29 Structural analysis via X-ray diffraction
Key Observations:
  • Core Heterocycle : Pyrrole derivatives (e.g., ) exhibit different electronic properties compared to pyrazoles due to reduced aromaticity and nitrogen positioning.
  • Substituent Effects : The trifluoromethyl group in enhances metabolic stability and lipophilicity, which is advantageous in agrochemical design .
Agrochemical Potential
  • Fipronil (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl-1H-pyrazole-3-carbonitrile) is a commercial insecticide with a pyrazole core .
  • However, its efficacy depends on hydrolytic stability and target-site interactions .

Q & A

Q. What are the common synthetic routes for methyl 5-chloro-4-({[(3-chlorobenzoyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate?

The compound can be synthesized via nucleophilic substitution reactions involving intermediates like 5-chloro-1-phenylpyrazole derivatives. A typical procedure involves reacting 5-chloro-3-methyl-1-aryl-1H-pyrazole-4-carbaldehyde with substituted phenols in the presence of a base such as K₂CO₃ to introduce the (3-chlorobenzoyl)oxyimino moiety . The Vilsmeier–Haack reaction is also employed for formyl group introduction in pyrazole precursors . Microwave-assisted synthesis using ethanol/alumina as a solvent under controlled irradiation has been reported for similar compounds, offering improved reaction efficiency .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • IR spectroscopy : To confirm functional groups (e.g., C=O, C=N).
  • ¹H/¹³C NMR : To verify substitution patterns and regiochemistry.
  • Mass spectrometry : For molecular weight validation and fragmentation analysis.
  • X-ray crystallography : For absolute structural determination and validation of stereochemistry using programs like SHELXL .

Advanced Research Questions

Q. How can researchers optimize reaction yields during nucleophilic substitution steps?

Yield optimization involves:

  • Catalyst selection : K₂CO₃ or other mild bases to minimize side reactions .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
  • Temperature control : Reactions at 60–80°C balance kinetics and thermal stability .
  • Microwave irradiation : Reduces reaction time and improves regioselectivity for similar pyrazole derivatives .

Q. How should contradictions in NMR data during structural elucidation be resolved?

Contradictions often arise from dynamic processes (e.g., tautomerism) or overlapping signals. Strategies include:

  • Variable-temperature NMR : To identify tautomeric equilibria.
  • 2D NMR (COSY, NOESY) : For resolving coupling patterns and spatial correlations.
  • Cross-validation with X-ray data : SHELX-refined crystallographic models provide definitive bond lengths and angles .

Q. What computational methods predict crystal packing and intermolecular interactions?

  • Hirshfeld surface analysis : Maps close-contact interactions (e.g., H-bonding, π-π stacking).
  • Graph set analysis : Classifies hydrogen-bonding patterns (e.g., Etter’s formalism for supramolecular synthons) .
  • DFT calculations : Estimate lattice energies and stabilize polymorph predictions.

Q. What challenges arise in assessing the bioactivity of this compound?

  • Functional group interference : The 3-chlorobenzoyloxy group may exhibit cytotoxicity, complicating in vitro assays.
  • Solubility limitations : Use of DMSO or cyclodextrin-based carriers improves bioavailability .
  • Metabolic stability : Microsomal studies (e.g., liver S9 fractions) are critical for evaluating oxidative degradation.

Q. How do substituents influence hydrogen bonding and crystal stability?

The chloro and benzoyloxy groups act as hydrogen-bond acceptors, forming C–H···O and N–H···Cl interactions. These interactions stabilize layered or helical packing motifs, as observed in similar pyrazole-carboxylate derivatives . Substituent electronegativity directly correlates with lattice energy, affecting melting points and hygroscopicity .

Q. How is hydrogen bonding validated experimentally and theoretically?

  • X-ray crystallography : SHELXL-refined structures quantify bond distances and angles .
  • IR/Raman spectroscopy : Detect shifts in O–H or N–H stretching frequencies.
  • Theoretical modeling : Quantum Topological Molecular Similarity (QTMS) indices validate interaction strengths .

Q. What are the advantages of microwave-assisted synthesis for pyrazole derivatives?

  • Reduced reaction time : From hours to minutes.
  • Enhanced regioselectivity : Controlled heating minimizes byproducts.
  • Energy efficiency : Lower thermal degradation compared to conventional reflux .

Q. How can polymorphism in crystallographic studies be addressed?

  • Screening multiple solvents : To isolate stable polymorphs.
  • Temperature-gradient crystallization : Identifies thermodynamically favored forms.
  • Rietveld refinement : Resolves overlapping Bragg peaks in powder XRD data .

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